molecular formula C14H10ClN3O5 B11027631 4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide

4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide

Cat. No.: B11027631
M. Wt: 335.70 g/mol
InChI Key: JXLUSNSGHKUZRB-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a chloro group, two nitro groups, and a methyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common synthetic route includes:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.

    Amide Formation: The nitrated intermediate is then reacted with 2-methyl-5-nitroaniline under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products

    Reduction: 4-Amino-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide.

    Substitution: 4-Methoxy-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide.

Scientific Research Applications

4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular processes, including cell proliferation and survival. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic applications.

Properties

Molecular Formula

C14H10ClN3O5

Molecular Weight

335.70 g/mol

IUPAC Name

4-chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O5/c1-8-2-4-10(17(20)21)7-12(8)16-14(19)11-5-3-9(15)6-13(11)18(22)23/h2-7H,1H3,(H,16,19)

InChI Key

JXLUSNSGHKUZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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